molecular formula C14H22O3Si B13145245 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol CAS No. 1375471-40-1

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B13145245
CAS No.: 1375471-40-1
M. Wt: 266.41 g/mol
InChI Key: IKYSSHIEYYDEPK-UHFFFAOYSA-N
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Description

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is a chemical compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature . The TBDMS group provides stability against acidic and basic conditions, making it a valuable protecting group in multi-step organic syntheses.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of automated synthesis and purification systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBAF in THF at room temperature.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBAF results in the removal of the TBDMS group, yielding the corresponding hydroxyl compound .

Scientific Research Applications

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol primarily involves its role as a protecting group. The TBDMS group stabilizes hydroxyl functionalities, preventing unwanted side reactions during multi-step syntheses. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which is then cleaved to release the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is unique due to its benzofuran ring structure combined with the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1375471-40-1

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1-benzofuran-3-ol

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-10-6-7-13-11(8-10)12(15)9-16-13/h6-8,12,15H,9H2,1-5H3

InChI Key

IKYSSHIEYYDEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCC2O

Origin of Product

United States

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